Home > Products > Screening Compounds P50607 > Valnivudine hydrochloride
Valnivudine hydrochloride - 956483-03-7

Valnivudine hydrochloride

Catalog Number: EVT-10964123
CAS Number: 956483-03-7
Molecular Formula: C27H36ClN3O6
Molecular Weight: 534.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valnivudine hydrochloride, also known as FV-100, is a prodrug that has been investigated primarily for its antiviral properties, particularly against varicella zoster virus, which causes shingles. This compound is designed to improve the efficacy and reduce the side effects associated with existing antiviral therapies. Valnivudine hydrochloride has shown potential in clinical trials for reducing pain associated with herpes zoster and preventing post-herpetic neuralgia, a common complication following shingles infections .

Source and Classification

Valnivudine hydrochloride is classified as a small molecule drug and a nucleoside analogue. It is specifically targeted at inhibiting viral replication, making it a valuable candidate in the therapeutic landscape for herpes zoster and other related viral infections . The molecular formula of valnivudine hydrochloride is C27H36ClN3O6, with a molecular weight of 497.5833 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of valnivudine hydrochloride involves several steps typical of nucleoside analogue production. The process typically starts with the formation of the bicyclic structure that characterizes many antiviral nucleosides. The synthesis may include:

  1. Formation of the Nucleoside Backbone: The initial step often involves creating a bicyclic structure that serves as the backbone for the nucleoside.
  2. Functionalization: This includes adding various functional groups to enhance antiviral activity and improve pharmacokinetic properties.
  3. Esterification: In some synthetic routes, esterification reactions are employed to create prodrugs that can be more readily absorbed in the gastrointestinal tract .

The synthesis has been documented in various studies, indicating different methodologies that yield valnivudine with high purity and potency against targeted viruses .

Molecular Structure Analysis

Structure and Data

Valnivudine hydrochloride features a complex molecular structure characterized by multiple stereocenters. The compound's stereochemistry is defined with four stereocenters, contributing to its biological activity.

  • Molecular Formula: C27H36ClN3O6
  • Molecular Weight: 497.5833 g/mol
  • InChIKey: CAHTYTZOAVUCIU-ZMQZINMSSA-N
  • SMILES Notation: CCCCCCC1=CC=C(C=C1)C2=CC3=CN([C@H]4CC@HC@@HO4)C(=O)N=C3O2...

This structure allows valnivudine to mimic natural nucleosides, facilitating its incorporation into viral DNA during replication processes .

Chemical Reactions Analysis

Reactions and Technical Details

Valnivudine hydrochloride undergoes various chemical reactions essential for its antiviral mechanism:

  • Phosphorylation: Upon entering the cell, valnivudine is phosphorylated by cellular kinases to form its active triphosphate form. This phosphorylation is critical for its antiviral activity as it enables the compound to compete with natural substrates for viral DNA polymerases.
  • Inhibition of Viral DNA Polymerase: The triphosphate form incorporates into viral DNA, leading to premature termination of DNA synthesis due to the absence of a necessary hydroxyl group at the 3' position .

These reactions underscore valnivudine's role as an effective inhibitor of viral replication.

Mechanism of Action

Process and Data

Valnivudine hydrochloride functions primarily by mimicking deoxyguanosine, allowing it to be incorporated into viral DNA during replication. The mechanism can be summarized as follows:

  1. Cellular Uptake: Valnivudine enters host cells where it undergoes metabolic conversion.
  2. Phosphorylation: Cellular kinases convert valnivudine into its active triphosphate form.
  3. Inhibition of Viral Replication: The triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA by viral DNA polymerases. Once incorporated, it causes chain termination due to its structural limitations .

This mechanism makes valnivudine a potent antiviral agent against herpes zoster and other related viruses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Valnivudine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Valnivudine shows variable solubility in water, which can affect its bioavailability.
  • Stability: Stability studies indicate that valnivudine maintains efficacy under various conditions but should be stored appropriately to prevent degradation.

Additional analyses report elemental composition as follows:

  • Carbon (C): 65.17%
  • Hydrogen (H): 7.09%
  • Nitrogen (N): 8.44%
  • Oxygen (O): 19.29% .

These properties are crucial for understanding its formulation and delivery in clinical settings.

Applications

Scientific Uses

Valnivudine hydrochloride has been primarily studied for its applications in treating herpes zoster infections and preventing post-herpetic neuralgia. Its potential benefits over existing therapies like acyclovir include:

  • Reduced Pain Burden: Clinical trials suggest that valnivudine may reduce acute pain associated with shingles more effectively than traditional treatments.
  • Lower Incidence of Post-Herpetic Neuralgia: Studies indicate that patients treated with valnivudine may experience fewer complications related to nerve pain following shingles outbreaks .

Further research continues to explore additional therapeutic uses for this compound in virology and infectious disease management.

Molecular Mechanisms of Antiviral Activity

Bicyclic Nucleoside Analogue (BCNA) Target Specificity

Valnivudine hydrochloride (chemically designated as the hydrochloride salt of the 5ʹ-valyl ester of Cf1743) is a prodrug of the active bicyclic nucleoside analog (BCNA) Cf1743. This class exhibits exceptional specificity for the varicella-zoster virus (VZV), with minimal activity against other herpesviruses (e.g., herpes simplex virus types 1 and 2) or unrelated viruses [2] [6] [9]. The basis for this selectivity lies in the mandatory initial phosphorylation of Cf1743 by the VZV-encoded thymidine kinase (TK). Unlike cellular TK or those of other herpesviruses, VZV TK efficiently recognizes Cf1743 as a substrate, converting it to the monophosphate form [2] [4]. This step is absolutely required for subsequent activation and antiviral activity, as demonstrated by the complete loss of activity against TK-deficient VZV mutants [2].

Table 1: Selectivity Profile of Cf1743 (Active Moiety of Valnivudine Hydrochloride)

VirusEC₅₀ (μM)Selectivity Index (SI)Dependency on VZV TK
VZV (Wild-type)0.0007 - 0.003> 100,000Yes
VZV (TK-deficient)> 100< 1No (Resistant)
Herpes Simplex Virus 1> 100< 1No
Cytomegalovirus> 100< 1No

Data compiled from enzymatic and cellular assays [2] [10].

Enzymatic Inhibition of Viral Replication Machinery

Following its uptake into infected cells, Valnivudine hydrochloride undergoes rapid and extensive enzymatic hydrolysis by cellular esterases, releasing the parent BCNA Cf1743 [6] [9]. Cf1743 then enters the phosphorylation cascade:

  • First phosphorylation: Catalyzed solely by VZV TK, generating Cf1743-monophosphate (Cf1743-MP).
  • Second phosphorylation: Likely mediated by cellular guanylate kinase or similar kinases, forming Cf1743-diphosphate (Cf1743-DP).
  • Third phosphorylation: Presumed conversion of Cf1743-DP to the active Cf1743-triphosphate (Cf1743-TP) by cellular nucleoside diphosphate kinases (NDPK) [2] [4].

The critical dependence on VZV TK for the first phosphorylation step confines the active triphosphate form (Cf1743-TP) predominantly to VZV-infected cells, minimizing off-target effects on uninfected host cells [2] [9].

Table 2: Key Enzymes in the Activation Pathway of Valnivudine Hydrochloride/Cf1743

Activation StepEnzyme InvolvedLocationVirus Specificity
Prodrug HydrolysisCellular EsterasesCytoplasmNone
Initial Phosphorylation (MP)VZV Thymidine Kinase (TK)Infected Cell CytoplasmVZV-Specific
Diphosphate Formation (DP)Cellular KinasesCytoplasmNone
Triphosphate Formation (TP)Nucleoside Diphosphate KinasesCytoplasmNone

Biochemical Pathways of Viral DNA Termination

Cf1743-triphosphate acts as a competitive substrate alternative and obligate chain terminator for the VZV DNA polymerase during viral DNA replication [2] [6]. Biochemically, Cf1743-triphosphate mimics the natural nucleoside triphosphate deoxythymidine triphosphate (dTTP). It is incorporated by the viral DNA polymerase into the growing DNA chain. However, due to its bicyclic furo[2,3-d]pyrimidine structure, Cf1743-triphosphate lacks the 3ʹ-hydroxyl group essential for forming the phosphodiester bond with the next incoming nucleotide [2] [4]. This incorporation results in irreversible termination of viral DNA elongation. Structural modeling suggests Cf1743-triphosphate incorporated at the 3ʹ-terminus may form two hydrogen bonds with a guanine residue on the template strand, stabilizing its incorporation within the DNA polymerase active site and further impeding excision or extension [2]. This mechanism effectively halts the replication of VZV genomic DNA.

Molecular Interactions with Varicella-Zoster Virus Polymerase

The active metabolite Cf1743-triphosphate exerts its inhibitory effect primarily through direct interaction with the VZV DNA polymerase. Crucially, Cf1743-triphosphate retains potent activity against VZV strains harboring mutations in the DNA polymerase gene that confer resistance to standard nucleoside analogues like acyclovir or brivudin [2]. This indicates a distinct binding mode or interaction site within the polymerase catalytic domain. Resistance profiling studies show that Cf1743 selects for mutations solely within the VZV TK gene (ORF36), not within the DNA polymerase gene (ORF28), confirming that the polymerase itself remains susceptible even when the activating kinase is compromised [2]. This suggests Cf1743-triphosphate interacts efficiently with the wild-type polymerase active site. Molecular docking studies (though less extensively reported for Cf1743 than older analogs) support its ability to occupy the dTTP binding pocket, with specific interactions potentially involving residues responsible for nucleotide recognition and binding [2].

Table 3: Resistance Profiles of Cf1743 (Active Form) Compared to Standard Therapies

Antiviral CompoundPrimary TargetResistance Conferred by Mutations in:Cross-Resistance with Cf1743?
Cf1743 (Valnivudine Active)DNA Polymerase (Terminator)VZV TK (ORF36) onlyNo
AcyclovirDNA Polymerase (Terminator)VZV TK (ORF36) OR DNA Pol (ORF28)Yes (TK mutants only)
FoscarnetDNA Polymerase (Pyrophosphate analog)DNA Pol (ORF28)No
Brivudin (BVDU)DNA Polymerase (Terminator)VZV TK (ORF36) OR DNA Pol (ORF28)Yes (TK mutants only)

Based on in vitro selection studies and clinical isolate testing [1] [2].

Comparative Mechanism Analysis with Standard Nucleoside Analogues

Valnivudine hydrochloride/Cf1743 exhibits a distinct mechanistic profile compared to standard nucleoside analogues used against VZV:

  • Potency and Selectivity: Cf1743 demonstrates significantly higher in vitro potency (lower EC₅₀ values) against clinical VZV isolates compared to acyclovir, penciclovir, famciclovir, and brivudin [2]. Its selectivity is unparalleled due to the absolute requirement for VZV TK, a stricter dependency than observed with brivudin or acyclovir, which can be weakly phosphorylated by other herpesvirus TKs or cellular kinases at high concentrations [2] [4].

  • Metabolic Stability and Drug Interactions: Unlike brivudin (BVDU), whose catabolite bromovinyluracil (BVU) potently inhibits dihydropyrimidine dehydrogenase (DPD), Cf1743 is not a substrate for thymidine phosphorylase [2] [6]. Consequently, Cf1743 does not generate metabolites that interfere with pyrimidine metabolism (e.g., 5-fluorouracil degradation), eliminating a significant drug interaction risk associated with brivudin [2].

  • Activation Pathway Independence: While acyclovir, penciclovir, and famciclovir ultimately depend on the viral DNA polymerase for both incorporation (termination) and as a potential site for resistance mutations, Cf1743-triphosphate's activity is independent of DNA polymerase mutations. Resistance arises only if the initial activation step (TK phosphorylation) is compromised [2]. This provides a potential therapeutic advantage against polymerase mutant strains.

  • Biochemical Efficiency: The bicyclic core structure of Cf1743 may allow for more efficient recognition and incorporation by the VZV DNA polymerase compared to the acyclic structures of acyclovir or penciclovir, potentially contributing to its superior potency [2].

Table 4: Key Biochemical Advantages of Valnivudine Hydrochloride/Cf1743 Mechanism

FeatureValnivudine/Cf1743Acyclovir/ValacyclovirBrivudin (BVDU)Famciclovir/Penciclovir
Activating Enzyme (1st Step)VZV TK onlyVZV/HSV TKVZV/HSV TKVZV/HSV TK
Primary Resistance MechanismVZV TK mutationsVZV TK or Pol mutationsVZV TK or Pol mutationsVZV TK or Pol mutations
Active FormTriphosphate (TP)Triphosphate (TP)Triphosphate (TP)Triphosphate (TP)
Mechanism of DNA InhibitionObligate Chain TerminationObligate Chain TerminationObligate Chain TerminationObligate Chain Termination
Inhibits DPD (Risk with FU drugs)?NoNoYes (via BVU metabolite)No
Relative In Vitro Potency vs VZVHighestModerateHighHigh

Properties

CAS Number

956483-03-7

Product Name

Valnivudine hydrochloride

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C27H36ClN3O6

Molecular Weight

534.0 g/mol

InChI

InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1

InChI Key

CAHTYTZOAVUCIU-ZMQZINMSSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.